![molecular formula C22H22N4OS B1222879 1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone](/img/structure/B1222879.png)
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone is a triazolopyridine.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
- Pharmacokinetics and Metabolic Pathways : Compounds similar to the one mentioned have been studied for their pharmacokinetics and metabolic pathways in humans. For instance, Almorexant, a tetrahydroisoquinoline derivative and a dual orexin receptor antagonist, has been investigated for its absorption, metabolism, and elimination in humans. It's metabolized extensively, and its metabolites are primarily excreted in feces, indicating the compound's complex metabolism and potential pharmacological applications (Dingemanse et al., 2013).
Toxicology and Safety Studies
- Toxicology and Dermatological Reactions : Certain compounds with complex structures have been investigated for their potential toxicological effects and their role in causing contact dermatitis in occupational settings. For example, chloroacetamide, a compound used in industrial and cosmetic products, has been studied for its sensitization potential and associated allergic reactions (Assier-Bonnet & Revuz, 1999).
Diagnostic and Therapeutic Applications
- Diagnostic Applications : Some derivatives have been used in diagnostic procedures, such as 18F-ISO-1, a cellular proliferative marker used in PET imaging to assess tumor proliferation. The correlation between tumor uptake of such compounds and proliferative indexes indicates potential applications in oncology and diagnostic imaging (Dehdashti et al., 2013).
Propiedades
Nombre del producto |
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone |
|---|---|
Fórmula molecular |
C22H22N4OS |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H22N4OS/c1-22(2)13-16-8-3-5-9-17(16)20-23-24-21(26(20)22)28-14-19(27)25-12-11-15-7-4-6-10-18(15)25/h3-10H,11-14H2,1-2H3 |
Clave InChI |
DQFOPYSEAVPWQL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C3=NN=C(N31)SCC(=O)N4CCC5=CC=CC=C54)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



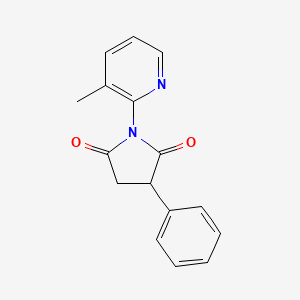
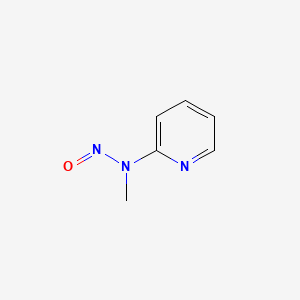
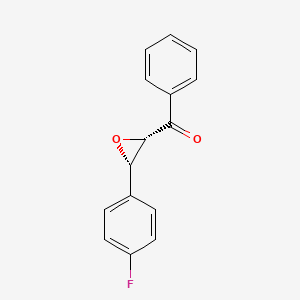
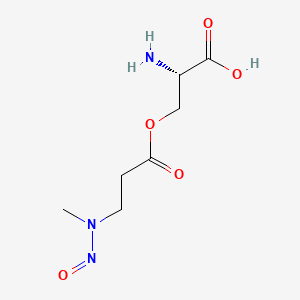
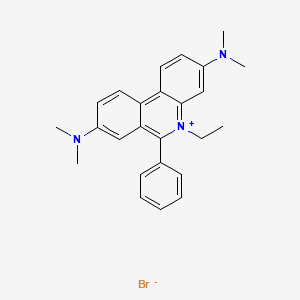
![N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide](/img/structure/B1222806.png)
![5-[2-(6-Hydroxy-3-methyl-2-benzofuranyl)-2-oxoethyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222808.png)
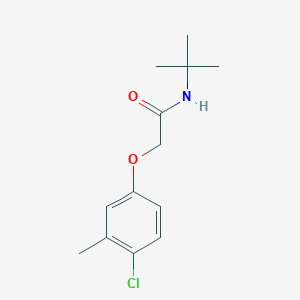
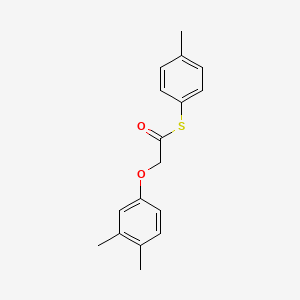
![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B1222812.png)
![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)
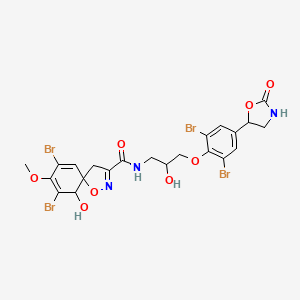
![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1222819.png)
![3-[[3-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxopropyl]amino]-4-methoxy-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1222820.png)